molecular formula C6H6N2O B1365010 2-(3-Methylisoxazol-5-yl)acetonitrile CAS No. 288318-31-0

2-(3-Methylisoxazol-5-yl)acetonitrile

Cat. No.: B1365010
CAS No.: 288318-31-0
M. Wt: 122.12 g/mol
InChI Key: PLWQNSRWYPPKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylisoxazol-5-yl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a methylisoxazole ring. The molecular formula of this compound is C6H6N2O, and it has a molecular weight of 122.12 g/mol. The isoxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, is a common motif in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of 2-(3-Methylisoxazol-5-yl)acetonitrile may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylisoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: 2-(3-Methylisoxazol-5-yl)acetic acid.

    Reduction: 2-(3-Methylisoxazol-5-yl)ethylamine.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylisoxazol-5-yl)acetonitrile finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylisoxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Contains an amino group instead of a nitrile group.

    5-Methyl-3-isoxazolamine: Another isoxazole derivative with different substituents.

Uniqueness

2-(3-Methylisoxazol-5-yl)acetonitrile is unique due to its specific combination of a nitrile group and a methylisoxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWQNSRWYPPKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.